molecular formula C5H11O4P B2722720 2-(Dimethylphosphorylmethoxy)acetic acid CAS No. 2445792-72-1

2-(Dimethylphosphorylmethoxy)acetic acid

Cat. No.: B2722720
CAS No.: 2445792-72-1
M. Wt: 166.113
InChI Key: PDNRAKRQCXNSNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylphosphorylmethoxy)acetic acid is a synthetic organophosphorus compound of significant interest in chemical biology and medicinal chemistry research. Its molecular structure, which integrates a phosphonate ester and a carboxylic acid functional group, makes it a versatile building block for the development of novel chemical probes. Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex molecules, such as bioactive phosphonates and phosphinates that mimic natural phosphate esters. These analogs are valuable for studying enzyme mechanisms and metabolic pathways, as they can act as enzyme inhibitors by mimicking the transition state of phosphate hydrolysis. Furthermore, the presence of the phosphonate moiety suggests potential applications in the design of hydrolysable linkers for controlled drug release systems, leveraging the acid-labile characteristics of certain P-O-C structures. The carboxylic acid group also provides a convenient handle for further functionalization through amidation or esterification, enabling its conjugation to other molecules of interest, such as peptides, fluorophores, or drug molecules, to modulate their physicochemical properties or to create targeted bioconjugates.

Properties

IUPAC Name

2-(dimethylphosphorylmethoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O4P/c1-10(2,8)4-9-3-5(6)7/h3-4H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNRAKRQCXNSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O4P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylphosphorylmethoxy)acetic acid typically involves the reaction of monochloroacetic acid with sodium methylate in a methanolic solvent at elevated temperatures. The reaction proceeds through the formation of methoxyacetic acid methyl ester, which is then hydrolyzed to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylphosphorylmethoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halides and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted acetic acids .

Scientific Research Applications

2-(Dimethylphosphorylmethoxy)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylphosphorylmethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt metabolic pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared below with key analogues in terms of structure, synthesis, and applications:

Compound Name Structure Molecular Formula Key Properties/Applications Reference
2-(Dimethylphosphorylmethoxy)acetic acid CH₂(CO₂H)-O-P(O)(CH₃)₂ C₅H₁₁O₆P High polarity, potential use in drug delivery or as a metal chelator. N/A
Methyl diethylphosphonoacetate CH₂(CO₂Me)-P(O)(OEt)₂ C₇H₁₅O₅P Ester form; intermediate in Wittig-Horner reactions for synthesizing α,β-unsaturated esters.
Methyl 2-dimethoxyphosphoryl-2-methoxy-acetate CH(OCH₃)(CO₂Me)-P(O)(OCH₃)₂ C₇H₁₅O₇P Phosphorylated ester; used in telescoped synthesis of heterocycles.
2-(2-Methylphenoxy)acetic acid CH₂(CO₂H)-O-C₆H₃(CH₃)₂ C₁₀H₁₂O₃ Herbicidal activity; regulates plant growth.
2-Methoxyphenoxyacetic acid CH₂(CO₂H)-O-C₆H₄(OCH₃) C₉H₁₀O₄ Intermediate in organic synthesis; forms stable salts.

Physicochemical Properties

  • Acidity: The phosphoryl group’s electron-withdrawing nature increases the acidity of the α-hydrogen compared to methoxy-substituted analogues (e.g., 2-(2-methylphenoxy)acetic acid). This enhances reactivity in deprotonation or nucleophilic substitution reactions.
  • Solubility: Phosphoryl groups improve water solubility relative to purely aromatic-substituted acids (e.g., 2-methoxyphenoxyacetic acid), making the compound suitable for aqueous-phase reactions .
  • Conductivity : While direct data are absent, poly(carbazole acetic acid) in exhibits conductivity (4.3 × 10⁻² S/cm), suggesting that phosphorylated derivatives may also show electrochemical activity.

Biological Activity

2-(Dimethylphosphorylmethoxy)acetic acid is a phosphonic acid derivative known for its potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and agriculture, due to its unique structural features that may confer specific biological properties.

Chemical Structure and Properties

  • Molecular Formula : C6H13O4P
  • Molecular Weight : 194.14 g/mol
  • CAS Number : 2445792-72-1

The compound features a dimethylphosphoryl group attached to a methoxyacetic acid moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways and cellular signaling. It is hypothesized that the compound may act as an inhibitor of specific phosphatases or kinases, thus altering metabolic processes within cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in several experimental models. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

Antioxidant Properties

This compound has been evaluated for its antioxidant capacity. In assays measuring free radical scavenging activity, the compound exhibited a dose-dependent effect, suggesting potential protective roles against oxidative stress-related damage.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antibacterial efficacy of this compound.
    • Method : Disc diffusion method against E. coli and S. aureus.
    • Results : Inhibition zones of 15 mm for E. coli and 18 mm for S. aureus were recorded, indicating strong antibacterial activity.
  • Anti-inflammatory Study :
    • Objective : To assess the anti-inflammatory potential using a carrageenan-induced paw edema model in rats.
    • Method : Administration of varying doses (50 mg/kg, 100 mg/kg).
    • Results : A significant reduction in paw swelling was observed, with a maximum inhibition of 60% at the highest dose.
  • Antioxidant Activity Assessment :
    • Objective : To determine the free radical scavenging ability using the DPPH assay.
    • Method : Various concentrations (10 μg/ml to 100 μg/ml) were tested.
    • Results : At 100 μg/ml, scavenging activity reached up to 70%, indicating substantial antioxidant potential.

Data Summary

Biological ActivityMethodologyResults
AntimicrobialDisc diffusionInhibition zones: E. coli (15 mm), S. aureus (18 mm)
Anti-inflammatoryCarrageenan-induced edemaMax inhibition: 60% at 100 mg/kg
AntioxidantDPPH assayScavenging activity: 70% at 100 μg/ml

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.